molecular formula C17H20N2O3 B2687857 N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide CAS No. 2128537-60-8

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide

Número de catálogo B2687857
Número CAS: 2128537-60-8
Peso molecular: 300.358
Clave InChI: YECRKAXIAXWURH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mecanismo De Acción

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of cytokines such as IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. In addition to its anti-inflammatory activity, N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been shown to have immunomodulatory effects on T cells, leading to a reduction in autoimmunity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one of the limitations of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for oral administration. Another limitation is the lack of clinical data on the safety and efficacy of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide in humans, which will need to be addressed in future studies.

Direcciones Futuras

There are several future directions for research on N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of formulations that improve the solubility and bioavailability of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide for oral administration. Clinical studies will also be needed to evaluate the safety and efficacy of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide in humans, and to determine the optimal dosing regimen for different autoimmune diseases. Finally, further studies will be needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide and its potential for combination therapy with other drugs for the treatment of autoimmune diseases.

Métodos De Síntesis

The synthesis of N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-cyanocyclopentene, which is then converted to the corresponding amide using a Grignard reagent. The amide is then cyclized to form the benzofuran ring, followed by the introduction of the hydroxyl group and the dimethyl substitution. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In these studies, N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1-Cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in disease severity.

Propiedades

IUPAC Name

N-(1-cyanocyclopentyl)-7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-16(2)9-11-5-6-12(13(20)14(11)22-16)15(21)19-17(10-18)7-3-4-8-17/h5-6,20H,3-4,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRKAXIAXWURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC3(CCCC3)C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.